molecular formula C5H10N4O B099838 Porphyrexide CAS No. 15622-62-5

Porphyrexide

Cat. No.: B099838
CAS No.: 15622-62-5
M. Wt: 142.16 g/mol
InChI Key: HJRJQOBNJNVLAT-UHFFFAOYSA-N
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Description

Porphyrexide is a compound belonging to the class of nitroxides, which are stable free radicals containing the N-O group with one unpaired electron.

Preparation Methods

Porphyrexide can be synthesized through the dehydrogenation of hydroxylamines. The O-H bond of hydroxylamines undergoes homolysis under the action of various reagents, leading to the formation of nitroxyl radicals . One of the earliest methods involved the action of potassium ferricyanide on hydroxylamine derivatives . Industrial production methods typically involve controlled oxidation processes to ensure the stability and purity of the final product.

Chemical Reactions Analysis

Porphyrexide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxides, depending on the reaction conditions.

    Reduction: It can be reduced back to its hydroxylamine precursor under specific conditions.

    Substitution: this compound can participate in substitution reactions where the nitroxide group is replaced by other functional groups.

Common reagents used in these reactions include potassium ferricyanide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of porphyrexide involves its interaction with molecular targets through its unpaired electron. This interaction can lead to various effects, such as altering the magnetic properties of the target molecules. The pathways involved include electron transfer processes and the formation of coordination complexes with metal ions .

Comparison with Similar Compounds

Porphyrexide is unique among nitroxides due to its specific structural features and magnetic properties. Similar compounds include:

This compound stands out due to its stability and the specific conditions required for its synthesis and reactions.

Properties

IUPAC Name

1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-5(2)3(6)8-4(7)9(5)10/h10H,1-2H3,(H3,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRJQOBNJNVLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=N)N1O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338583
Record name 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54336-14-0
Record name 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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